3-(3-Methylthiophen-2-yl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one
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Overview
Description
“3-(3-Methylthiophen-2-yl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one” is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-Methylthiophen-2-yl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene and Pyridine Moieties: These can be introduced via coupling reactions such as Suzuki or Stille coupling.
Functional Group Modifications: Introduction of the trifluoromethyl group and other functional groups through selective reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the carbonyl group or other reducible functional groups.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Exploration as a potential pharmacophore in drug design.
Biological Studies: Investigation of its biological activity and interactions with biomolecules.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “3-(3-Methylthiophen-2-yl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Other azetidine-containing compounds with similar structural features.
Thiophene and Pyridine Compounds: Compounds containing thiophene and pyridine moieties.
Uniqueness
The uniqueness of “3-(3-Methylthiophen-2-yl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one” lies in its specific combination of functional groups and structural features, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c1-11-5-7-25-14(11)2-3-16(23)22-9-13(10-22)24-12-4-6-21-15(8-12)17(18,19)20/h4-8,13H,2-3,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPPSVRIMPLPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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